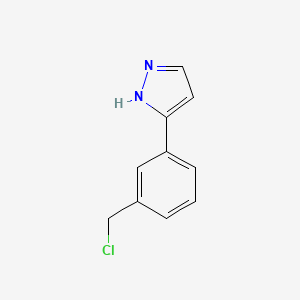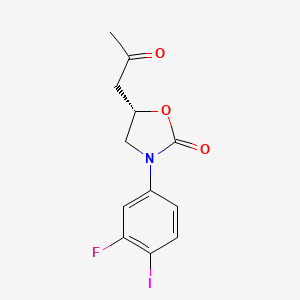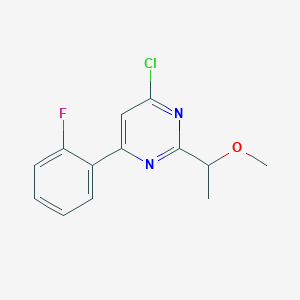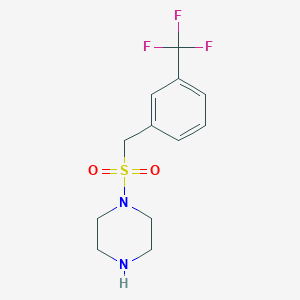
1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H15F3N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzyl chloride and piperazine.
Nucleophilic Substitution: The 3-(trifluoromethyl)benzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(3-(trifluoromethyl)benzyl)piperazine.
Sulfonylation: The resulting 1-(3-(trifluoromethyl)benzyl)piperazine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving G-protein coupled receptors or ion transport mechanisms, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: A structurally similar compound with a trifluoromethyl group attached to the phenyl ring instead of the benzyl moiety.
1-(4-(Trifluoromethyl)benzyl)piperazine: Another analog with the trifluoromethyl group at the para position on the benzyl ring.
Uniqueness
1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine is unique due to the presence of both the trifluoromethyl group and the sulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H15F3N2O2S |
|---|---|
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)11-3-1-2-10(8-11)9-20(18,19)17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 |
InChI-Schlüssel |
NQXOFNKGEKNQJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


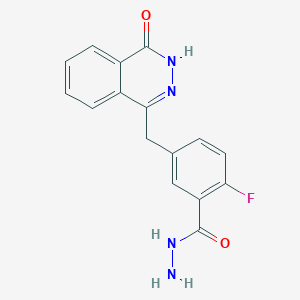

![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)

![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)
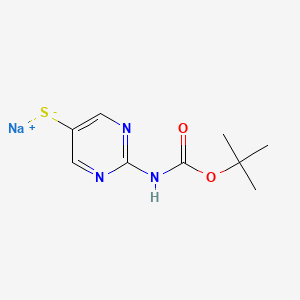

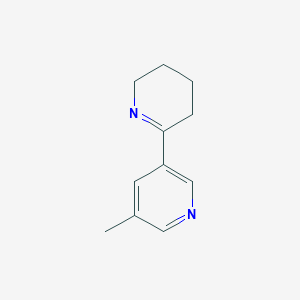
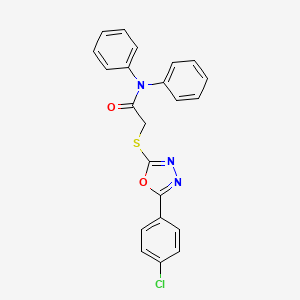
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)

